molecular formula C13H15NO2 B5738847 2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate

2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate

Cat. No.: B5738847
M. Wt: 217.26 g/mol
InChI Key: ASYJTHOYDLXOFJ-UHFFFAOYSA-N
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Description

2-Methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate is an organic compound with a complex structure that includes both alkyne and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate typically involves the reaction of 2-methylbut-3-yn-2-ol with 2-methylphenyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the carbamate linkage .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature and pressure are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Products may include diketones or carboxylic acids.

    Reduction: Products may include alkanes or alkenes.

    Substitution: Products may include substituted carbamates or ureas.

Scientific Research Applications

2-Methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate exerts its effects involves interactions with specific molecular targets. The alkyne group can participate in click chemistry reactions, while the carbamate group can interact with enzymes or proteins, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-ol: A precursor in the synthesis of the carbamate compound.

    2-Methylbut-3-yn-2-yl acetate: Another derivative of 2-methylbut-3-yn-2-ol with different functional groups.

    2-Methyl-3-butyn-2-amine: A related compound with an amine group instead of a carbamate.

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-methylbut-3-yn-2-yl N-(2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-5-13(3,4)16-12(15)14-11-9-7-6-8-10(11)2/h1,6-9H,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYJTHOYDLXOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC(C)(C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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